N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide
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Overview
Description
N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide typically involves the reaction of 2-aminobenzenethiol with acyl chlorides or other carbonyl-containing compounds. One common method is the condensation reaction of 2-aminobenzenethiol with phenylacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The benzothiazole ring system is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)acetamide: Similar in structure but lacks the phenylacetamide moiety.
N-(1,3-benzothiazol-2-yl)-3-chlorobenzamide: Contains a chlorobenzamide group instead of the phenylacetamide group.
2-mercaptobenzothiazole: A simpler benzothiazole derivative with a thiol group.
Uniqueness
N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzothiazole and phenylacetamide moieties allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C17H15N3O2S/c21-15(10-12-6-2-1-3-7-12)18-11-16(22)20-17-19-13-8-4-5-9-14(13)23-17/h1-9H,10-11H2,(H,18,21)(H,19,20,22) |
InChI Key |
KIOKHQJBLPSJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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